molecular formula C8H8BrNO3 B1464021 methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1315365-45-7

methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B1464021
CAS No.: 1315365-45-7
M. Wt: 246.06 g/mol
InChI Key: OEBCRHVYOBLHGD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative characterized by a bromo substituent at position 4, a formyl group at position 5, a methyl ester at position 2, and a methyl group at the 1-position of the pyrrole ring. This compound is of significant interest in medicinal and synthetic chemistry due to its multifunctional structure, which enables diverse reactivity. Pyrrole derivatives are widely explored as intermediates in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name

methyl 4-bromo-5-formyl-1-methylpyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-10-6(8(12)13-2)3-5(9)7(10)4-11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBCRHVYOBLHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=C1C=O)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate (CAS No. 1315365-45-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H8BrNO3 and a molecular weight of 246.06 g/mol. The compound features a pyrrole ring, which is known for its biological relevance, particularly in pharmacology.

PropertyValue
Molecular FormulaC8H8BrNO3
Molecular Weight246.06 g/mol
CAS Number1315365-45-7
StructurePyrrole derivative

Synthesis

The synthesis of this compound can be achieved through various methods involving the condensation of appropriate precursors under controlled conditions. The chemical pathway typically requires strong acid catalysts to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, pyrrole derivatives have been investigated for their efficacy against drug-resistant strains of Mycobacterium tuberculosis (Mtb). A study highlighted that modifications to the pyrrole structure could enhance anti-tuberculosis activity, with some derivatives demonstrating minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL against Mtb .

Enzyme Inhibition

This compound's potential as an enzyme inhibitor is also noteworthy. Similar compounds have shown interactions with key enzymes involved in metabolic pathways, suggesting that this compound may possess inhibitory effects on specific targets, which could be beneficial in treating various diseases.

Cytotoxicity Studies

While exploring the cytotoxic effects of related pyrrole compounds, it has been observed that many exhibit low cytotoxicity profiles (IC50 > 64 μg/mL), indicating a favorable safety margin for therapeutic applications . This aspect is crucial for developing new drugs that minimize adverse effects while maximizing therapeutic efficacy.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrrole derivatives:

  • Anti-Tuberculosis Activity : A study designed novel pyrrole-based compounds that demonstrated potent activity against drug-resistant tuberculosis strains, emphasizing the importance of structural modifications in enhancing biological efficacy .
  • Structure–Activity Relationship (SAR) : Research on SAR revealed that substituents on the pyrrole ring significantly influenced biological activity, indicating that further exploration of this compound could yield promising results in drug design .
  • Pesticidal Applications : Given its structural characteristics, this compound may also serve as a lead compound in developing agrochemicals with low toxicity profiles for pest control.

Scientific Research Applications

Chemistry

Methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate serves as an important intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

  • Building Block for Complex Molecules : This compound can be utilized as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
  • Reactivity Studies : The presence of the formyl group makes it a candidate for nucleophilic addition reactions, which are critical for developing new synthetic pathways.

Biology

The biological applications of this compound are being explored due to its potential pharmacological properties:

  • Antitumor Activity : Preliminary studies have indicated that derivatives of this compound may exhibit antitumor properties. For example, related pyrrole compounds have shown effectiveness against various cancer cell lines .
  • Enzyme Interaction Studies : The compound can be used to study enzyme interactions and metabolic pathways, providing insights into its biological mechanisms and potential therapeutic uses .

Case Study 1: Antitumor Evaluation

In a study published in Nature, researchers synthesized derivatives of this compound and evaluated their antitumor activity. The findings suggested that certain modifications to the pyrrole ring enhanced cytotoxicity against cancer cell lines, indicating a promising avenue for drug development .

Case Study 2: Synthesis of Pyrrole Derivatives

A research article detailed the use of this compound as a precursor in the synthesis of novel pyrrole derivatives through cross-coupling reactions. The study demonstrated high yields and purity levels, showcasing the compound's utility in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate with structurally related pyrrole and heterocyclic derivatives:

Compound Name Substituents Ester Group Key Functional Groups Potential Applications
This compound 4-Br, 5-CHO, 1-CH3, 2-COOCH3 Methyl Bromo, formyl, ester Pharmaceutical synthesis, catalysis
Ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate 4-CH3, 5-(4-BrC6H4), 2-COOCH2CH3 Ethyl Bromophenyl, ester Material science, ligand design
Ethyl 2:4-dimethyl-3-propylpyrrole-5-carboxylate 2-CH3, 4-CH3, 3-CH2CH2CH3, 5-COOCH2CH3 Ethyl Alkyl substituents, ester Organic synthesis, dye intermediates
Methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate Oxazole core, 2-(cyclopropylmethyl), 5-CH3, 4-COOCH3 Methyl Oxazole ring, cyclopropane Biological activity studies

Key Comparison Points:

Core Heterocycle Differences :

  • The target compound features a pyrrole ring, while the oxazole derivative () has a nitrogen-oxygen heterocycle. Pyrroles generally exhibit greater aromatic stability and electrophilic substitution reactivity compared to oxazoles, which are more prone to ring-opening reactions .

Substituent Effects :

  • The formyl group at position 5 in the target compound distinguishes it from analogs like ethyl 5-(4-bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate (), which has a bromophenyl group. The formyl group enhances electrophilicity, making the compound amenable to nucleophilic additions (e.g., formation of hydrazones or Schiff bases) .
  • Bromo vs. Bromophenyl : The bromo substituent in the target compound at position 4 may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the bromophenyl group in ’s compound could enhance π-π stacking in materials or ligand-receptor interactions .

Ester Group Influence :

  • The methyl ester in the target compound likely increases its volatility and lipophilicity compared to ethyl esters (e.g., and ). This difference impacts solubility and bioavailability, critical in drug design .

Synthetic Utility :

  • The target compound’s formyl group offers a handle for further functionalization, a feature absent in the alkyl-substituted pyrroles of . For example, the formyl group could be oxidized to a carboxylic acid or reduced to a hydroxymethyl group, expanding its utility in multi-step syntheses .

Preparation Methods

Bromination of Methyl 1-Methyl-1H-Pyrrole-2-Carboxylate to Obtain Methyl 4-Bromo-1-Methyl-1H-Pyrrole-2-Carboxylate

  • Reagents and Conditions:
    • N-Bromosuccinimide (NBS) as brominating agent.
    • Solvent: Dry dichloromethane or chloroform.
    • Temperature: Room temperature or 0 °C to 20 °C.
    • Atmosphere: Nitrogen or inert gas to prevent oxidation.
  • Procedure Highlights:
    • Methyl 1-methyl-1H-pyrrole-2-carboxylate is dissolved in dry CH2Cl2 or CHCl3, purged with nitrogen.
    • NBS is added in one portion or portionwise.
    • Stirring for 0.5 hours to overnight depending on temperature.
    • Reaction mixture is washed with water and brine, dried over MgSO4, filtered, and concentrated.
    • Purification by fractional distillation or preparative TLC.
  • Yield: Approximately 64-77%.
Parameter Details
Starting Material Methyl 1-methyl-1H-pyrrole-2-carboxylate
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Dry dichloromethane or chloroform
Temperature 0-20 °C (often room temperature)
Atmosphere Nitrogen
Reaction Time 0.5 h to overnight
Yield 64-77%
Purification Fractional distillation or preparative TLC

Formylation at the 5-Position of Methyl 4-Bromo-1-Methyl-1H-Pyrrole-2-Carboxylate

  • Reagents and Conditions:
    • Vilsmeier-Haack formylation using phosphorus oxychloride (POCl3) and dimethylformamide (DMF).
    • Solvent: Anhydrous dichloromethane.
    • Temperature: Initially ice bath (0 °C), then room temperature stirring overnight.
  • Procedure Highlights:
    • Preparation of the Vilsmeier reagent by stirring POCl3 and DMF in an ice bath.
    • Addition of methyl 4-bromopyrrole-2-carboxylate to the Vilsmeier reagent solution.
    • Stirring overnight at room temperature to introduce the formyl group at the 5-position.
    • Workup involves quenching with water, extraction with dichloromethane, washing with brine, drying, filtration, and concentration.
  • Yield: High yields reported with minimal purification needed.
Parameter Details
Starting Material Methyl 4-bromopyrrole-2-carboxylate
Formylation Reagents POCl3 and DMF
Solvent Anhydrous dichloromethane
Temperature 0 °C (ice bath) then room temperature
Reaction Time Overnight
Workup Water quench, extraction, drying
Yield High, typically >70%

N-Methylation (If Required)

  • Reagents and Conditions:
    • Alkylation using methyl iodide or dimethyl sulfate.
    • Base such as potassium carbonate or sodium hydride.
    • Solvent: Dimethylformamide or acetone.
  • Procedure Highlights:
    • Methylation of the pyrrole nitrogen to afford the N-methyl derivative.
    • Reaction monitored by TLC or NMR.
  • Note: Often the starting material is already N-methylated, so this step may be bypassed.

Alternative Approaches and Cross-Coupling for Functionalization

  • Suzuki cross-coupling reactions have been reported using methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate as a substrate to introduce aryl groups, which can be further oxidized or functionalized to form the desired compound.

Summary Table of Preparation Methods

Step Starting Material Reagents/Conditions Yield (%) Notes
Bromination Methyl 1-methyl-1H-pyrrole-2-carboxylate NBS, CH2Cl2 or CHCl3, 0-20 °C, N2 atmosphere 64-77 Purification by distillation or TLC
Formylation (Vilsmeier) Methyl 4-bromopyrrole-2-carboxylate POCl3, DMF, DCM, 0 °C to RT, overnight >70 Minimal purification required
N-Methylation (if needed) Pyrrole derivative Methyl iodide, base, DMF or acetone Variable Sometimes omitted
Cross-Coupling (optional) Methyl 5-bromo-1-methyl-1H-pyrrole-2-carboxylate Pd catalyst, boronic acid, base, dioxane, water, 100 °C 70-80 For further functionalization

Detailed Research Findings and Notes

  • The bromination step using NBS is highly selective for the 4-position of the pyrrole ring when starting from methyl 1-methyl-1H-pyrrole-2-carboxylate, with good yields and straightforward purification.

  • The Vilsmeier-Haack formylation is the preferred method for introducing the formyl group at the 5-position. The use of POCl3 and DMF in dichloromethane at low temperature followed by room temperature stirring ensures high regioselectivity and yield.

  • The N-methylation step is commonly performed prior to bromination and formylation to stabilize the pyrrole nitrogen and improve regioselectivity.

  • The intermediate methyl 4-bromo-1H-pyrrole-2-carboxylate can be prepared by reduction of trichloroethanone derivatives with sodium in methanol, yielding 71% of product, which can be further methylated and formylated.

  • Cross-coupling reactions using palladium catalysts enable further derivatization of the bromopyrrole esters, expanding the utility of these intermediates in complex molecule synthesis.

Q & A

Basic Research Question

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., via protonation of the pyrrole nitrogen) .
  • Co-solvent systems : DMSO/water mixtures (≤10% v/v) maintain compound integrity in cell-based assays.
  • Lyophilization : Freeze-drying in phosphate buffer (pH 7.4) enhances storage stability.

What are key considerations in studying the reactivity of the formyl and bromo substituents?

Advanced Research Question

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) to shield the formyl group during bromo-substitution reactions .
  • Nucleophilic aromatic substitution (SNAr) : Bromo substituents react with amines/thiols under basic conditions (K₂CO₃, DMF, 100°C).
  • Cross-coupling : Buchwald-Hartwig amination or Ullmann coupling diversifies substituents at the bromo position .

How can DFT predict reactivity and reaction pathways for this compound?

Advanced Research Question

  • Transition state modeling : Locate energy barriers for formyl-group reactions (e.g., aldol condensations) using Gaussian09 .
  • Solvent effects : PCM models simulate polar aprotic vs. protic environments.
  • Charge distribution analysis : Fukui indices identify nucleophilic (formyl oxygen) and electrophilic (bromo-adjacent carbon) sites.

What methodologies evaluate biological activity in antimicrobial/anticancer studies?

Advanced Research Question

  • In vitro assays :
    • MIC (Minimum Inhibitory Concentration) against Mycobacterium tuberculosis H37Rv (via microplate Alamar Blue assay) .
    • Cytotoxicity screening (MTT assay) on cancer cell lines (e.g., HeLa, MCF-7).
  • SAR studies : Modify the methyl or formyl groups to correlate substituent effects with bioactivity .
  • Molecular docking : AutoDock Vina predicts binding affinity to target enzymes (e.g., enoyl-ACP reductase in TB) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-bromo-5-formyl-1-methyl-1H-pyrrole-2-carboxylate

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